molecular formula C13H13NO4 B1586684 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate CAS No. 884494-66-0

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

Cat. No. B1586684
CAS RN: 884494-66-0
M. Wt: 247.25 g/mol
InChI Key: DFILAPAOMFUIAA-UHFFFAOYSA-N
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Description

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate, commonly known as EMIDC, is a chemical compound that has been widely studied in recent years due to its potential applications in scientific research. EMIDC has been found to possess a wide range of biochemical and physiological effects and has been used in lab experiments to study its mechanism of action.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory and Analgesic Agents

Indole-3-propionic acids, which can be prepared using 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate as a reactant, have been found to have anti-inflammatory and analgesic properties . Similarly, some 5-hydroxy alkylated ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate derivatives were found to have anti-inflammatory and analgesic activity .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives with antioxidant properties .

Antimicrobial Activity

A series of novel, bioactive 5-substituted indole-2-carboxamide derivatives have been synthesized by coupling 5-substituted indole-2-carboxylic acids with various amines . These derivatives have shown promising antimicrobial activity .

Cannabinoid CB1 Receptor Antagonists

Indolecarboxamides, which can be prepared using 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate as a reactant, have been found to act as cannabinoid CB1 receptor antagonists .

Synthesis of Oxazino[4,3-a]indoles

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate can be used as a reactant for the synthesis of oxazino[4,3-a]indoles via cascade addition-cyclization reactions .

These are just a few of the many potential applications of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate in scientific research. It’s clear that this compound and its derivatives have a wide range of biological activities and therapeutic possibilities .

properties

IUPAC Name

2-O-ethyl 5-O-methyl 1H-indole-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)11-7-9-6-8(12(15)17-2)4-5-10(9)14-11/h4-7,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFILAPAOMFUIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370076
Record name 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

CAS RN

884494-66-0
Record name 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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